molecular formula C14H16N2O3 B2428842 Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 302932-49-6

Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2428842
CAS No.: 302932-49-6
M. Wt: 260.293
InChI Key: DTFSIMUYNDCTMM-UHFFFAOYSA-N
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Description

“Methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds have drawn intensive interest due to their biological and pharmaceutical properties .


Synthesis Analysis

This compound has been synthesized via the modified Biginelli reaction from benzaldehyde, p-tolylurea, and methyl acetoacetate . The reaction was promoted with microwave irradiation and catalyzed by p-toluenesulfonic acid (TsOH) under solvent-free conditions, resulting in a high yield .


Molecular Structure Analysis

The molecular structure of this compound is complex. The dihydropyrimidine ring, a key component of the molecule, adopts a screw-boat conformation . Further analysis of the molecular structure would require more specific data or computational modeling.


Chemical Reactions Analysis

The synthesis of this compound involves a Biginelli reaction, which is a classical method for the synthesis of dihydropyrimidinones . This reaction involves the condensation of an aldehyde, ethyl acetoacetate, and urea under acidic conditions . In recent decades, many improvements and modifications to this reaction have been developed, including microwave promotion, ultrasound irradiation, and the use of various catalysts .

Scientific Research Applications

Synthesis Modifications Modifications of the Biginelli reaction have been used to synthesize derivatives of this compound, exploring chemical conversions that involve specific groups within the molecular structure (Remennikov et al., 1993).

Biological and Pharmacological Applications

Antimicrobial Properties Some novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies are crucial in understanding how structural modifications can impact biological activity and potentially lead to new antimicrobial agents (Shastri & Post, 2019).

Conformational Analysis Understanding the molecular structure and conformation of such compounds is essential in drug design. X-ray crystallography and quantum chemical calculations have been used for the structural and electronic characterization of this compound, offering insights into its potential interactions in biological systems (Memarian et al., 2013).

Structural and Physical Properties

Thermodynamic Properties Research has been conducted to understand the combustion energies, enthalpies of combustion, and formation of various esters of this compound. Such studies are vital for predicting the stability and reactivity of these compounds under different conditions (Klachko et al., 2020).

Reactions with Phosphorus Compounds The interactions of methyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate with phosphorus pentachloride and phosphorus oxychloride have been studied. These reactions are significant for understanding the reactivity of this compound under various conditions and can lead to the formation of new chemical entities (Khanina et al., 1987).

Future Directions

The future research directions for this compound could involve exploring its potential biological and pharmaceutical applications, given the interest in dihydropyrimidinones and their derivatives . Additionally, further optimization of the synthesis process, investigation of the mechanism of action, and comprehensive characterization of the physical and chemical properties could be valuable areas of study.

Properties

IUPAC Name

methyl 3,4-dimethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-11(13(17)19-3)12(15-14(18)16(9)2)10-7-5-4-6-8-10/h4-8,12H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFSIMUYNDCTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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